molecular formula C8H8BrClN2O2S B1519646 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride CAS No. 1187830-80-3

3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

Cat. No.: B1519646
CAS No.: 1187830-80-3
M. Wt: 311.58 g/mol
InChI Key: KMDHBXXAOXPFIC-UHFFFAOYSA-N
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Description

3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H7BrN2O2S·HCl and a molecular weight of 311.59 g/mol. This compound is characterized by its bromoimidazo[2,1-b]thiazol core structure, which is a type of heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride typically involves the following steps:

  • Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiazoles and aldehydes or ketones.

  • Bromination: The imidazo[2,1-b]thiazole core is then brominated at the 2-position using brominating agents like N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent.

  • Attachment of the Propanoic Acid Group: The propanoic acid group is introduced through a carboxylation reaction, often using reagents like carbon monoxide and a suitable catalyst.

  • Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treating it with hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in an aqueous medium at room temperature.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF at low temperatures.

  • Substitution: NaN3, KI, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or iodides.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromoimidazo[2,1-b]thiazol core structure may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid: Similar core structure but without the propanoic acid group.

  • (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride: Similar core structure but with a different substituent.

Uniqueness: 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is unique due to its specific combination of the bromoimidazo[2,1-b]thiazol core and the propanoic acid group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S.ClH/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6;/h3-4H,1-2H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHBXXAOXPFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670272
Record name 3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-80-3
Record name 3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
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3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
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3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
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3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 5
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

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